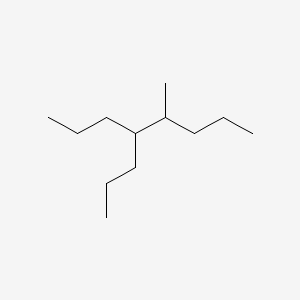
4-Methyl-5-propyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-propyloctane is an organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached to it. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-propyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable precursor, such as octane, with appropriate alkyl halides under the presence of a strong base. For example, the reaction of 4-methyloctane with propyl bromide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reactions. These processes are carried out under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-propyloctane, being a branched alkane, primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under the presence of UV light or heat.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxidizing agent like oxygen.
Substitution: Requires halogens (e.g., chlorine or bromine) and UV light or heat.
Major Products Formed
Oxidation: Carbon dioxide and water.
Substitution: Halogenated derivatives of this compound, such as 4-chloro-5-propyloctane.
Scientific Research Applications
4-Methyl-5-propyloctane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to hydrocarbon metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-propyloctane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, it may interact with enzymes involved in hydrocarbon metabolism, leading to its breakdown into smaller molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-propyloctane
- 3,3-Diethyl-4-methyl-5-isopropyloctane
- 4-Isopropyl-5-methyl-6,6-diethyloctane
Uniqueness
4-Methyl-5-propyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl and propyl groups on the carbon chain.
Properties
CAS No. |
62183-85-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-methyl-5-propyloctane |
InChI |
InChI=1S/C12H26/c1-5-8-11(4)12(9-6-2)10-7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
MVUWSCFPURGAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















